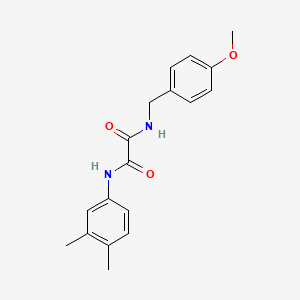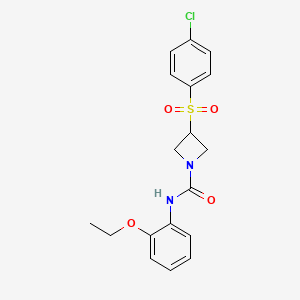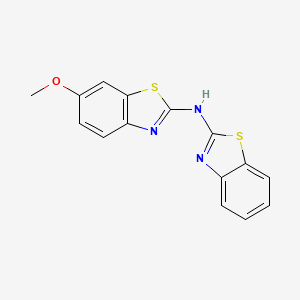
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)-4-morpholinecarbimidothioate is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oligonucleotide Synthesis
Research has shown the utility of related beta-cyanoethyl N,N-dialkylamino/N-morpholino phosphoramidites in the synthesis of DNA fragments. These compounds simplify the deprotection and isolation of the final product in oligonucleotide synthesis, making them suitable for automated DNA synthesis processes (Sinha, Biernat, McManus, & Köster, 1984). This research has contributed significantly to advancements in genetic engineering and molecular biology.
Photophysical Properties
Studies on mixed cyano-isocyanide cyclometalated iridium(III) complexes, which include similar cyano and morpholino groups, have reported strong blue photoluminescence. These properties suggest potential applications in OLEDs and other light-emitting devices (Dedeian, Shi, Forsythe, Morton, & Zavalij, 2007).
Polymer Science
The copolymerization of 5-cyanoindole with 3,4-ethylenedioxythiophene, involving components structurally related to the chemical of interest, has been explored for the development of new soluble conducting polymers. These materials show promise for applications in electronics and materials science due to their good redox activity, thermal stability, and high conductivity (Nie, Qu, Xu, & Zhang, 2008).
Solar Cell Applications
In the field of dye-sensitized solar cells, novel organic sensitizers that include cyano groups have been engineered to improve photoelectric conversion efficiency. These sensitizers demonstrate high incident photon-to-current conversion efficiency, indicating their potential for enhancing the performance of solar energy devices (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Medicinal Chemistry
Although not directly related to the exact compound, research on morpholine derivatives has shown significant biological activities, suggesting potential applications in drug discovery and development. These compounds exhibit sympathomimetic, analgesic, and other pharmacological activities (Rekka & Kourounakis, 2010).
Mecanismo De Acción
For such compounds, experimental studies are often needed to elucidate their mechanism of action and other properties. These studies might include in vitro assays to identify molecular targets, in vivo studies to understand the compound’s effects in a whole organism context, and pharmacokinetic studies to determine how the compound is absorbed, distributed, metabolized, and excreted.
If you have access to a research laboratory, you might consider conducting or commissioning such studies. Alternatively, you could reach out to the suppliers or manufacturers of the compound to see if they have any unpublished data or insights about its properties and activities.
Propiedades
IUPAC Name |
cyanomethyl N-(2-cyano-4,5-dimethoxyphenyl)morpholine-4-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-21-14-9-12(11-18)13(10-15(14)22-2)19-16(24-8-3-17)20-4-6-23-7-5-20/h9-10H,4-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPIZIIQFEHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)N=C(N2CCOCC2)SCC#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821968 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)
![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)
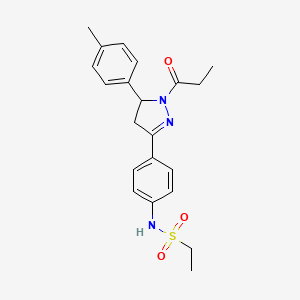
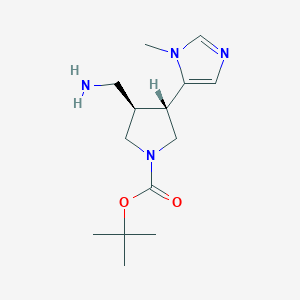
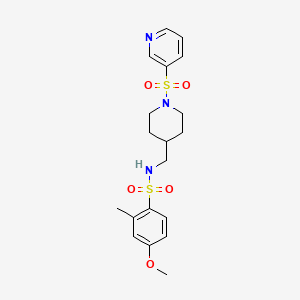
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)
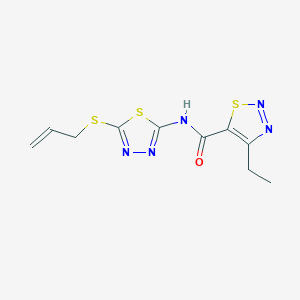
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)
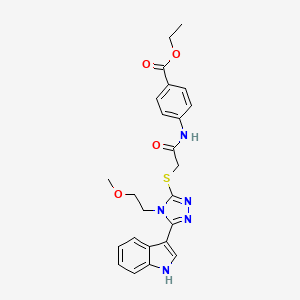
![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)
